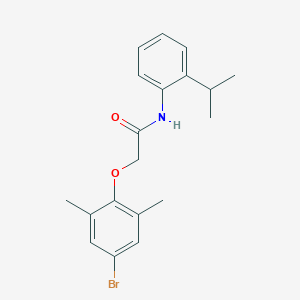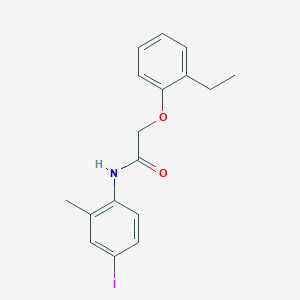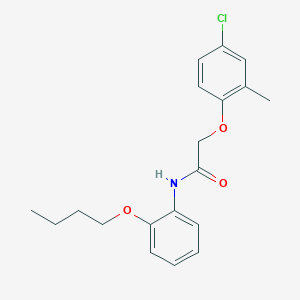![molecular formula C23H24N2O4 B285179 Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate, also known as QD-1, is a chemical compound that belongs to the quinoline family. It has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves its binding to sigma-2 receptors, which are located in the endoplasmic reticulum and mitochondria of cells. This binding leads to the modulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound has also been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has several advantages for use in lab experiments. It has high selectivity for sigma-2 receptors, which allows for specific targeting of these receptors in cells. Additionally, this compound has low toxicity, which makes it suitable for use in in vivo studies. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate in scientific research. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its role in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves a multi-step process that begins with the reaction of 2-phenylethylamine with ethyl acetoacetate. This is followed by a cyclization reaction using phosphorus oxychloride and then a carboxylation reaction using carbon dioxide. The final product is obtained through the esterification of the dicarboxylic acid with ethanol. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-2 receptors, which are known to be involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. This compound has been used in studies investigating the role of sigma-2 receptors in cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H24N2O4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
diethyl 4-(2-phenylethylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-3-28-22(26)17-10-11-20-18(14-17)21(19(15-25-20)23(27)29-4-2)24-13-12-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25) |
Clave InChI |
NCXSZQDBJSWEHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)



